5-Benzofuranol, 2,4,6,7-tetramethyl-
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Overview
Description
5-Benzofuranol, 2,4,6,7-tetramethyl- is a derivative of benzofuran, a heterocyclic organic compound. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research . The unique structural features of benzofuran and its derivatives contribute to their diverse applications, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
The synthesis of 5-Benzofuranol, 2,4,6,7-tetramethyl- typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
5-Benzofuranol, 2,4,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Benzofuranol, 2,4,6,7-tetramethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases like cancer and psoriasis.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Benzofuranol, 2,4,6,7-tetramethyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
5-Benzofuranol, 2,4,6,7-tetramethyl- can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in dermatology.
Angelicin: Known for its anticancer properties.
The uniqueness of 5-Benzofuranol, 2,4,6,7-tetramethyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
2,4,6,7-tetramethyl-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-6-5-10-9(4)11(13)7(2)8(3)12(10)14-6/h5,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBMXGPYYNNQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=C(C(=C2C)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235321 |
Source
|
Record name | 5-Benzofuranol, 2,4,6,7-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85979-45-9 |
Source
|
Record name | 5-Benzofuranol, 2,4,6,7-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085979459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzofuranol, 2,4,6,7-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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